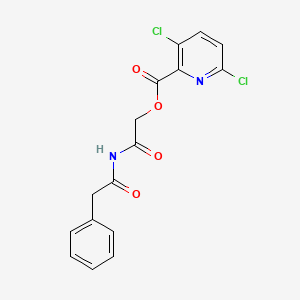![molecular formula C11H14ClN3O2 B2616133 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride CAS No. 2059949-75-4](/img/structure/B2616133.png)
3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride” is a chemical compound with the CAS Number: 2059949-75-4 . It has a molecular weight of 255.7 .
Molecular Structure Analysis
The IUPAC name of the compound is 3- (4- (aminomethyl)benzyl)imidazolidine-2,4-dione hydrochloride . The InChI code is 1S/C11H13N3O2.ClH/c12-5-8-1-3-9 (4-2-8)7-14-10 (15)6-13-11 (14)16;/h1-4H,5-7,12H2, (H,13,16);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .作用機序
The mechanism of action of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride is complex and not fully understood. However, it is known that this compound interacts with a variety of cellular targets, including DNA, RNA, and proteins. This interaction can result in changes to cellular signaling pathways, gene expression, and protein synthesis, which can ultimately lead to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and vasodilatory effects. Additionally, this compound has been shown to have antioxidant properties, which can help to protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of using 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride in lab experiments is its versatility. This compound can be used in a variety of research applications, making it a useful tool for scientists studying a wide range of diseases and disorders. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride. One area of interest is the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies based on this compound. Finally, research on the potential side effects and toxicity of this compound is needed to ensure that it is safe for use in humans.
合成法
The synthesis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride involves the reaction of 4-(aminomethyl)benzylamine with imidazolidine-2,4-dione in the presence of hydrochloric acid. This reaction results in the formation of this compound hydrochloride, which can be purified through recrystallization.
科学的研究の応用
3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride has been used in a variety of scientific research applications, including studies on the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's. In cardiovascular research, this compound has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-[[4-(aminomethyl)phenyl]methyl]imidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16;/h1-4H,5-7,12H2,(H,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLFUDSNZFNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


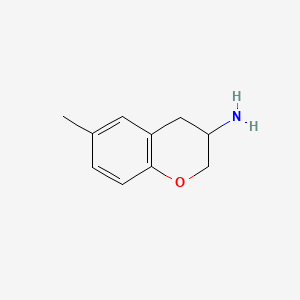
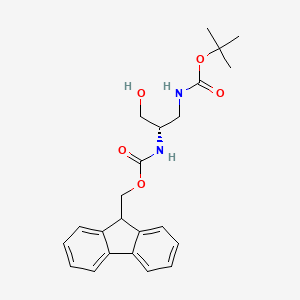
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2616056.png)

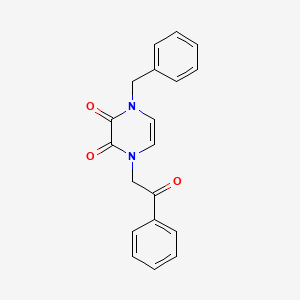

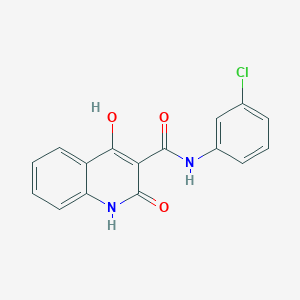
![(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2616063.png)
![2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616064.png)
![2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616065.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2616066.png)
![N-(2-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2616069.png)
